3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,5-dimethyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups:
- Pyrazole moiety : Known for diverse biological activities including anti-inflammatory and anticancer effects.
- Dihydropyrimidine : Associated with various therapeutic properties such as antimicrobial and antiviral activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have demonstrated potent inhibition of cancer cell lines, with IC50 values often in the low micromolar range. A study reported that a related pyrazole compound inhibited the growth of MCF-7 breast cancer cells with an IC50 of 0.08 µM, suggesting a promising anticancer profile for derivatives like this compound .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, one study highlighted that certain pyrazole derivatives exhibited COX inhibition with IC50 values ranging from 1.2 to 3.8 nM . This suggests that the target compound may also possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The target compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. A related study found that certain pyrazole-based compounds displayed significant activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : As observed in similar compounds, inhibition of key enzymes involved in inflammation and tumor growth could be a primary mechanism.
- Receptor Interaction : Binding affinity studies suggest that these compounds may interact with various receptors, affecting signaling pathways related to cell proliferation and apoptosis .
- Oxidative Stress Modulation : Some studies indicate that pyrazole derivatives can modulate oxidative stress markers, providing a protective effect against cellular damage .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
Properties
IUPAC Name |
3,5-dimethyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-16-11-18(26)23-20(21-16)25-17(10-14(4)24-25)22-19(27)15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBPFAYCVYQJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.